1-(Bromo(phenyl)methyl)-2-iodobenzene
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Overview
Description
1-(Bromo(phenyl)methyl)-2-iodobenzene is an organic compound that features both bromine and iodine atoms attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromo(phenyl)methyl)-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of benzyl bromide followed by iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromo(phenyl)methyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or iodine atoms.
Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride can facilitate the substitution of the aromatic ring.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenylmethyl derivatives, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
1-(Bromo(phenyl)methyl)-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 1-(Bromo(phenyl)methyl)-2-iodobenzene exerts its effects involves the interaction of its bromine and iodine atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparison with Similar Compounds
1-(Bromo(phenyl)methyl)-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-(Chloro(phenyl)methyl)-2-iodobenzene
- 1-(Bromo(phenyl)methyl)-2-chlorobenzene
- 1-(Fluoro(phenyl)methyl)-2-iodobenzene
These compounds share similar structural features but differ in their reactivity and applications due to the presence of different halogen atoms. The unique combination of bromine and iodine in this compound imparts distinct chemical properties that make it particularly valuable in certain synthetic and research contexts.
Properties
IUPAC Name |
1-[bromo(phenyl)methyl]-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrI/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIYGUIIDRGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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